(4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
(4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities, including antipsychotic, antihistaminic, and antimalarial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone typically involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with 4-isopropylpiperazine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitrogen atoms in the piperazine ring can be oxidized to form N-oxides .
Reduction: : The triazole ring can be reduced to form 1,2,3-triazolines .
Substitution: : The isopropyl group on the piperazine ring can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include m-CPBA (meta-chloroperoxybenzoic acid) and H2O2 (hydrogen peroxide) .
Reduction: : Typical reducing agents are LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) .
Substitution: : Various alkyl halides and aryl halides can be used for substitution reactions, often in the presence of a base like triethylamine (TEA) .
Major Products Formed
N-oxides: : Resulting from the oxidation of the piperazine ring.
1,2,3-triazolines: : Formed through the reduction of the triazole ring.
Substituted derivatives: : Various alkyl or aryl substituted piperazines.
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: : It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is similar to other piperazine derivatives, such as (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone and (4-isopropylpiperazin-1-yl)(1-phenyl-1H-1,2,3-triazol-4-yl)methanone . it is unique in its specific structural features, such as the presence of the isopropyl group and the methylated triazole ring. These structural differences can lead to variations in biological activity and chemical reactivity.
List of Similar Compounds
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
(4-isopropylpiperazin-1-yl)(1-phenyl-1H-1,2,3-triazol-4-yl)methanone
(4-ethylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
(4-isopropylpiperazin-1-yl)(1-ethyl-1H-1,2,3-triazol-4-yl)methanone
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-(4-propan-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-9(2)15-4-6-16(7-5-15)11(17)10-8-14(3)13-12-10/h8-9H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXYMAZZKKFEGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CN(N=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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